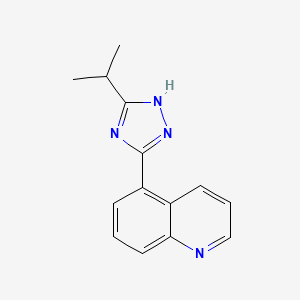
5-(5-(丙-2-基)-1H-1,2,4-三唑-3-基)喹啉
描述
5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
1,2,4-三唑衍生物作为抗癌剂已显示出可喜的结果 . 例如,由1,2,4-三唑衍生物合成的化合物对包括MCF-7、Hela和A549在内的人类癌细胞系表现出细胞毒性 . 因此,"5-(5-(丙-2-基)-1H-1,2,4-三唑-3-基)喹啉" 可能具有抗癌特性,值得进一步研究。
抗菌剂
喹啉及其类似物已被合成并评估其抗菌潜力 . 鉴于此,"5-(5-(丙-2-基)-1H-1,2,4-三唑-3-基)喹啉" 也可用于类似的抗菌活性研究。
药物发现
喹啉是药物发现中重要的先导化合物骨架,在药物化学领域发挥重要作用 . "5-(5-(丙-2-基)-1H-1,2,4-三唑-3-基)喹啉" 作为喹啉衍生物,可能是药物发现的潜在候选者。
合成有机化学
喹啉在工业和合成有机化学领域具有广泛的应用 . "5-(5-(丙-2-基)-1H-1,2,4-三唑-3-基)喹啉" 可以用于各种合成过程。
药代动力学改善
含有氮原子的杂环化合物,如1,2,4-三唑环,能够与不同的靶标形成氢键,从而改善化合物的药代动力学、药理学和毒理学特性 . "5-(5-(丙-2-基)-1H-1,2,4-三唑-3-基)喹啉" 可能用于改善药物的药代动力学特性。
芳香化酶抑制
已经进行了分子对接研究,以了解1,2,4-三唑衍生物在芳香化酶结合口袋中的结合模式和机制 . "5-(5-(丙-2-基)-1H-1,2,4-三唑-3-基)喹啉" 可以进一步研究其芳香化酶抑制活性。
作用机制
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives may interact with their targets through the formation of hydrogen bonds . This interaction could lead to changes in the activity of the target enzyme, potentially inhibiting its function .
Biochemical Pathways
This could potentially disrupt the growth and proliferation of certain cancer cells that rely on these hormones .
Pharmacokinetics
It is suggested that similar 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline could potentially have similar effects.
生物活性
5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The synthesis of 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline typically involves the reaction of quinoline derivatives with triazole-containing compounds. The compound's molecular formula is , and it has a molecular weight of 230.26 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄ |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline |
| Appearance | Powder |
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that quinoline-based compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer potential. A comprehensive review indicated that compounds similar to 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline exhibit cytotoxic effects against multiple cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antiviral Effects
In addition to antibacterial and anticancer activities, quinoline derivatives demonstrate antiviral properties. Some studies suggest that these compounds can inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells.
Case Studies
Several studies have explored the biological activity of quinoline derivatives:
- Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of various quinoline derivatives against S. aureus and E. coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL .
- Anticancer Activity Investigation : A recent study assessed the cytotoxic effects of 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline on human cancer cell lines (e.g., HeLa and MCF7). Results showed an IC50 value of approximately 20 µM after 48 hours of treatment, indicating significant anticancer potential .
- Antiviral Activity Research : Another investigation focused on the antiviral properties against influenza virus strains. The compound demonstrated a notable reduction in viral titers with an IC50 value around 10 µM, suggesting potential as a therapeutic agent against viral infections .
属性
IUPAC Name |
5-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9(2)13-16-14(18-17-13)11-5-3-7-12-10(11)6-4-8-15-12/h3-9H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUXSXYRBASCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=C3C=CC=NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















